molecular formula C57H90ClN19O21S2 B12822309 [(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride

[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride

Cat. No.: B12822309
M. Wt: 1477.0 g/mol
InChI Key: NRVKJXFKQWUKCB-JXGBPFOTSA-N
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Description

Bleomycin A5 hydrochloride is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is a member of the bleomycin family, which is known for its antitumor properties. Bleomycin A5 hydrochloride is primarily used in the treatment of various cancers, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bleomycin A5 hydrochloride is synthesized through a complex fermentation process involving Streptomyces verticillus. The fermentation broth is subjected to several purification steps, including solvent extraction, precipitation, and chromatography, to isolate the desired compound .

Industrial Production Methods

In industrial settings, the production of Bleomycin A5 hydrochloride involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic. The purification process typically includes filtration, solvent extraction, and chromatographic techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Bleomycin A5 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Bleomycin A5 hydrochloride, which can exhibit different biological activities .

Scientific Research Applications

Bleomycin A5 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of Bleomycin A5 hydrochloride involves the induction of DNA strand breaks through the generation of free radicals. This damage leads to cell death via apoptosis and necrosis. The compound selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with some evidence of lesser inhibition of ribonucleic acid (RNA) and protein synthesis .

Comparison with Similar Compounds

Bleomycin A5 hydrochloride is part of the bleomycin family, which includes other compounds such as Bleomycin A2, Bleomycin B2, and Phleomycin. These compounds share a similar chemical structure but differ in their specific functional groups and biological activities .

Similar Compounds

Bleomycin A5 hydrochloride stands out due to its unique combination of high efficacy and relatively lower toxicity compared to other members of the bleomycin family .

Properties

Molecular Formula

C57H90ClN19O21S2

Molecular Weight

1477.0 g/mol

IUPAC Name

[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride

InChI

InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24-,25-,26+,27+,31+,32-,36?,37+,38+,39-,40-,41+,42+,43+,44+,45+,55?,56+;/m1./s1

InChI Key

NRVKJXFKQWUKCB-JXGBPFOTSA-N

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@@H](C)C(=O)NC([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl

Origin of Product

United States

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